Spirorenone

Description

Evolution of Steroidal Mineralocorticoid Receptor Antagonists (MRAs)

The journey of MRAs began with the identification of aldosterone's physiological effects, particularly its role in sodium and potassium regulation, in the mid-20th century. Hans Selye's early work highlighted the potential "prophlogistic" effects of mineralocorticoids nih.govoup.comwikipedia.org. This led to the development of the first synthetic steroidal antimineralocorticoids. While earlier compounds like SC-5233 and SC-8109 were explored by G. D. Searle & Company in the 1950s, they were not marketed due to limitations in oral bioavailability and potency oup.comwikipedia.org.

Spironolactone (B1682167), also developed by Searle and first marketed in 1959, emerged as the first clinically successful steroidal MRA oup.comwikipedia.orgwikipedia.orgcfrjournal.commdpi.com. It demonstrated efficacy in managing conditions such as edema, hypertension, and hyperaldosteronism. However, spironolactone's therapeutic utility was tempered by its lack of selectivity, as it also binds to androgen and progesterone (B1679170) receptors, leading to undesirable hormonal side effects like gynecomastia and menstrual irregularities nih.govoup.comresearchgate.netahajournals.org.

These limitations spurred a second wave of research and development, primarily in the 1970s and 1980s, by pharmaceutical companies including Searle, Ciba-Geigy, Roussel Uclaf, and Schering AG. The goal was to discover second-generation steroidal MRAs that offered greater selectivity for the mineralocorticoid receptor while retaining or enhancing antimineralocorticoid potency. Eplerenone (B1671536), first described in 1987, is a prime example of this effort, eventually being launched in 2003 as a more selective MRA than spironolactone nih.govoup.comahajournals.orgresearchgate.netnih.gov.

Positioning of Spirorenone within MRA Discovery and Development

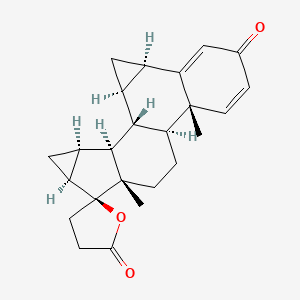

This compound (developmental code ZK-35973) was a significant compound developed by Schering AG as part of a research program focused on creating highly potent steroidal MRAs. It belongs to the spirolactone class of compounds, characterized by a spirocyclic lactone structure wikipedia.org. This compound emerged from research into 17α-spirolactones that incorporated a 15,16-β-methylene modification, a structural feature associated with enhanced antimineralocorticoid activity nih.govresearchgate.net.

At the time of its investigation, this compound was recognized for its remarkable potency, exhibiting substantially greater antimineralocorticoid activity than spironolactone. In preclinical animal studies, it demonstrated 5–8 times the activity of spironolactone, and in early human trials, it was found to be at least 4 times as potent in terms of urinary sodium excretion nih.govresearchgate.netwikipedia.org. This placed this compound at the forefront of MRA development in terms of potency, representing a considerable advancement since spironolactone's introduction wikipedia.org.

Historical Context of this compound's Development as a Potent Antagonist

The development of this compound was driven by the scientific imperative to find MRAs with superior efficacy and potentially improved side-effect profiles compared to spironolactone. Research efforts by Schering AG in the late 1970s and early 1980s focused on synthesizing novel spirolactone derivatives. This compound was identified within a series of compounds featuring a 15,16-β-methylene modification, which proved to significantly boost antimineralocorticoid potency nih.govresearchgate.net.

Preclinical and early clinical data highlighted this compound's potent antimineralocorticoid effects. Studies indicated it had virtually no affinity for the androgen receptor, a key advantage over spironolactone, and its progestogenic activity was found to be species-dependent, appearing less problematic than spironolactone's in some models nih.govresearchgate.netwikipedia.org. This profile suggested it could be a highly effective MRA with a reduced risk of hormonal side effects wikipedia.org.

However, the trajectory of this compound's development took an unexpected turn. It was discovered that this compound undergoes metabolic conversion in humans and monkeys, via the enzyme Δ1-hydrase, into a compound known as drospirenone (B1670955) (1,2-dihydro-spirorenone) wikipedia.orggovinfo.gov. Drospirenone itself possesses potent progestogenic and antiandrogenic activities in addition to its antimineralocorticoid effects wikipedia.org. This metabolic fate led to a strategic decision by Bayer (which later acquired Schering AG) in 1983 to discontinue this compound's development as an MRA and instead pursue drospirenone, leveraging its progestogenic properties for contraceptive applications wikipedia.orggovinfo.gov.

Conceptual Frameworks Guiding this compound Research

The research into this compound was guided by several key conceptual frameworks that aimed to advance the field of mineralocorticoid receptor antagonism:

Overcoming Spironolactone's Limitations: A primary driver was the desire to mitigate the off-target hormonal effects of spironolactone, such as its antiandrogenic and progestogenic activities, which were associated with significant side effects. The goal was to achieve greater selectivity for the mineralocorticoid receptor nih.govoup.comresearchgate.net.

Maximizing Antimineralocorticoid Potency: Researchers sought to discover compounds that could block the MR with significantly higher efficacy than existing agents. This compound's development was part of an effort to explore structure-activity relationships, particularly the impact of modifications like the 15,16-β-methylene group, to achieve this enhanced potency nih.govresearchgate.net.

Understanding Aldosterone (B195564) Signaling: The research was informed by a growing understanding of the aldosterone/mineralocorticoid receptor pathway's role in cardiovascular and renal disease. The cloning of the MR cDNA in 1987 provided a more direct molecular target for drug discovery and in vitro investigation of potential antagonists nih.govresearchgate.net. This framework recognized the pathway's involvement in inflammation, fibrosis, and tissue remodeling, highlighting the need for effective antagonists.

Comparative Overview of Key Steroidal Mineralocorticoid Receptor Antagonists

| Feature | Spironolactone | Eplerenone | This compound |

| Class | Steroidal MRA (Spirolactone) | Steroidal MRA (Spirolactone) | Steroidal MRA (Spirolactone) |

| Discovery Era | 1950s; Marketed 1959 | Described 1987; Marketed 2003 | Developed by Schering AG (circa early 1980s) |

| Potency (vs. Spironolactone) | Baseline | Similar or slightly higher potency | 5–8 times higher in animal studies; ~4 times higher in human studies |

| Selectivity Profile (vs. Spironolactone) | Low (binds to Androgen Receptor [AR], Progesterone Receptor [PR]) | Higher (more selective for MR) | Virtually no affinity for rat AR; species-dependent PR affinity |

| Development Status | Marketed | Marketed | Discontinued |

| Key Research Focus | First-generation MRA; broad applications | Second-generation MRA; improved selectivity | Exploration of maximal antimineralocorticoid potency; potential for reduced hormonal side effects |

Compound List:

Aldosterone

Apararenone

Cortisol

Corticosterone

CT-1 (Cardiotrophin-1)

CYP11B2 (Aldosterone Synthase)

CYP450

Desoxycorticosterone (DOCA)

Drospirenone

Endothelial Mesenchymal Transition (EndMT)

Endothelial-specific MR deletion

Eplerenone

Estradiol

Esaxerenone

Ethinylestradiol

Glucocorticoid receptor (GR)

Hsp70

Hsp90

Intercellular Adhesion Molecule-1 (ICAM-1)

Ketal

Ligands

Mespirenone

Mineralocorticoid Receptor (MR)

Mineralocorticoid Receptor Antagonists (MRAs)

Mitral Valve Prolapse (MVP)

Monoclonal antibodies

Myxomatous degeneration

Nordexfenfluramine

Non-steroidal MRAs

OCedurenone

Progesterone

Progesterone Receptor (PR)

Proteoglycans

Pyridinium chlorochromate (PCC)

RAAS (Renin-Angiotensin-Aldosterone System)

Receptor protein

Renal Insufficiency, Chronic (CKD)

SC-5233

SC-8109

SGLT2 inhibitors

this compound

Spironolactone

Steroid hormone receptors

Steroidal antiandrogen

Steroidal MRAs

Steroidal spirolactones

TGF-β (Transforming Growth Factor-beta)

Thiazide diuretics

Thioacetic acid

Toll-like receptor 4 (TLR4)

Transforming Growth Factor-beta (TGF-β)

Vascular Cell Adhesion Molecule-1 (VCAM-1)

Wnt signaling pathway

ZK 35973

ZK 94679

Structure

2D Structure

3D Structure

Properties

CAS No. |

74220-07-8 |

|---|---|

Molecular Formula |

C24H28O3 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadeca-5,8-diene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H28O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h3,6,9,13-16,18,20-21H,4-5,7-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 |

InChI Key |

NZUIUYWHFPQZBH-HXCATZOESA-N |

SMILES |

CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H]4C[C@@H]4[C@@]25CCC(=O)O5)[C@H]6C[C@H]6C7=CC(=O)C=C[C@]37C |

Canonical SMILES |

CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C |

Other CAS No. |

74220-07-8 |

Synonyms |

6 beta, 7 beta, 15 beta, 16 beta-dimethylene-1,4-androstadiene-(17(beta-1')-spiro-5')-perhydrofuran-2',3-dione spirorenone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Spirorenone

Derivatization and Chemical Modification of the Spirorenone Skeleton

The this compound skeleton, characterized by its steroidal framework fused with a lactone ring at a spiro junction, has been a subject of extensive chemical exploration. Modifications have been strategically introduced to alter its pharmacological profile and explore new chemical entities with potentially improved properties.

The spirolactone ring itself, typically a γ-lactone, is a crucial feature of this compound. While direct modifications of the this compound lactone ring are less frequently detailed in the literature compared to modifications of the steroid nucleus, studies on related spirolactones provide context. For instance, research into spironolactone (B1682167) analogues has shown that opening the γ-lactone ring (forming a potassium salt) generally decreases affinity for the mineralocorticoid receptor (MR) bioscientifica.com. The synthesis of this compound itself involves the formation of this spirolactone moiety, often from precursors with appropriate functional groups at the C-17 position mdpi.combeilstein-journals.orgresearchgate.net. Derivatives of this compound, such as dihydrothis compound, have also been synthesized, indicating potential modifications to the unsaturation within the steroid nucleus that could influence the lactone's environment researchgate.netnih.gov.

Alterations to the steroid nucleus have been a primary focus in the development of this compound and its related compounds. These modifications aim to optimize receptor binding and selectivity.

Introduction of Methylene (B1212753) Groups : this compound is characterized by a 15β,16β-methylene modification on its steroidal backbone nih.govnih.govacs.org. This structural feature is significant for its high antimineralocorticoid activity. Related compounds have explored other methylene bridge placements, such as the 1α,2α-methylene derivative, which showed similar potency but did not necessarily reduce endocrinological side effects researchgate.netnih.gov.

Epoxy Modifications : The introduction of epoxy groups, such as the 9α,11α-epoxy modification found in eplerenone (B1671536) (a related MR antagonist), has been shown to alter the steroid's conformation, leading to reduced affinity for androgen (AR) and progesterone (B1679170) receptors (PR), thereby increasing selectivity for the MR nih.govgoogle.comnewdrugapprovals.org.

Substitutions at Specific Positions : Various positions on the steroid nucleus have been targeted for substitution. For example, modifications at the 7α position, such as the introduction of carboalkoxy groups, have been investigated in spironolactone analogues to understand their impact on antimineralocorticoid activity nih.gov. Substitutions at the 11β position, such as allenyl groups, have also been synthesized to study their relationship with MR and glucocorticoid receptor (GR) affinity portico.orgnih.gov.

The precise placement of substituents on the steroidal framework is critical for this compound's activity.

C-15 and C-16 Positions : The 15β,16β-dimethylene bridge is a defining characteristic of this compound nih.govacs.org.

C-7 and C-11 Positions : Modifications at the 7α position, such as the addition of carboalkoxy groups, have been explored in related spirolactones nih.gov. Similarly, the 11β position has been a site for introducing various functional groups, including allenyl moieties, to modulate receptor binding portico.orgnih.gov.

C-1 and C-2 Positions : The introduction of a 1α,2α-methylene group has been studied in this compound derivatives researchgate.netnih.gov.

Table 1: Key Structural Modifications in this compound Analogues

| Position(s) of Modification | Type of Modification | Impact/Purpose | Reference(s) |

| 15β, 16β | Methylene bridge | Key feature for high antimineralocorticoid activity | nih.govnih.govacs.org |

| 9α, 11α | Epoxy group | Enhances MR selectivity by altering steroid conformation | nih.govgoogle.comnewdrugapprovals.org |

| 11β | Allenyl group | Modulates affinity for MR and GR receptors | portico.orgnih.gov |

| 7α | Carboalkoxy group | Investigated for antimineralocorticoid activity in spironolactone analogues | nih.gov |

| 1α, 2α | Methylene bridge | Studied for antimineralocorticoid activity | researchgate.netnih.gov |

Synthesis of this compound-Related Spirolactones and Spiro-Heterocycles

The synthetic strategies employed for this compound and its related compounds often involve building the complex steroidal spirolactone scaffold from simpler precursors or modifying existing steroid structures. These methods highlight the versatility of steroid chemistry in creating novel heterocyclic systems.

Spiro-γ-Lactones : The synthesis of spiro-γ-lactones, which are core structures in compounds like spironolactone and related to this compound, often starts from steroid precursors like dehydroepiandrosterone (B1670201) (DHEA) mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net. These routes typically involve reactions such as ethynylation, carboxylation, hydrogenation, and subsequent lactonization mdpi.combeilstein-journals.orgresearchgate.net. For instance, a common approach involves the addition of propargyl alcohol anions to a 17-keto steroid, followed by reduction and lactonization mdpi.combeilstein-journals.orgresearchgate.netwikipedia.org.

Spiro-β-Lactones : Methods for synthesizing spiro-β-lactones from steroidal propargylic alcohols have been developed, often employing palladium-catalyzed cyclocarbonylation beilstein-journals.orgresearchgate.net.

Spiro-Heterocycles : Beyond lactones, the steroid scaffold has been utilized to construct various spiro-fused heterocycles, including oxazolidin-2-ones, 2-aminooxazolines, and thiazolidin-4-ones beilstein-journals.orgresearchgate.netnih.govnih.gov. These syntheses frequently involve functionalizing the C-17 position of steroids with amino alcohols or similar precursors, followed by cyclization reactions with reagents like triphosgene (B27547) or isothiocyanates researchgate.netnih.govnih.gov.

Molecular and Cellular Pharmacology of Spirorenone

Mechanism of Mineralocorticoid Receptor (MR) Antagonism by Spirorenone

The primary mechanism of action for this compound is its antagonism of the mineralocorticoid receptor. This is achieved through a competitive binding process within the receptor's ligand-binding domain, leading to the inhibition of aldosterone-mediated downstream signaling.

The ligand-binding domain (LBD) of the mineralocorticoid receptor is a predominantly hydrophobic pocket composed of numerous amino acid residues. nih.gov Spirolactones, including this compound, are characterized by a C17 γ-lactone ring, which is crucial for their antagonist properties. nih.gov Upon entering the LBD, this compound establishes specific molecular contacts that stabilize the receptor in an inactive conformation. While the precise crystallographic structure of this compound within the MR LBD is not detailed in the provided search results, the general mechanism for spirolactones involves interactions that prevent the conformational changes required for agonist-induced activity. mdpi.com The binding of antagonists like spironolactone (B1682167), a related compound, can induce a conformational change in the MR complex, affecting its stability and nuclear translocation. researchgate.net The C7 substituent of spirolactones plays a significant role in modulating their potency by interacting with residues within the LBD. nih.gov For instance, modeling studies based on the progesterone (B1679170) receptor LBD have been used to understand these interactions better. nih.gov

Interaction of this compound with Other Steroid Hormone Receptors

A key aspect of this compound's pharmacological profile is its selectivity, or its relative affinity for other steroid hormone receptors like the androgen and progesterone receptors. This selectivity profile is critical as it can influence the potential for hormonal side effects.

This compound exhibits a favorable profile with respect to the androgen receptor (AR). Studies have shown that this compound has virtually no affinity for the rat androgen receptor. researchgate.netbioscientifica.comnih.gov This is a significant distinction from spironolactone, which is known to bind to the androgen receptor and can lead to antiandrogenic side effects. bioscientifica.comnih.gov The low affinity of this compound for the AR suggests a reduced potential for such effects. iiab.me

In contrast to its low affinity for the androgen receptor, this compound demonstrates a notable interaction with the progesterone receptor (PR). Research has found that this compound has a higher affinity for the progesterone receptor from estrogen-primed rabbit uterus than spironolactone. researchgate.netbioscientifica.comnih.gov However, this progestogenic activity appears to show species differences, being observed in rabbits but absent in mice and rats. iiab.me The interaction of spironolactone's metabolites with the progesterone receptor has been linked to menstrual disturbances in female patients, and the higher affinity of this compound for the PR might have similar implications, though this is species-dependent. nih.gov

Glucocorticoid Receptor Binding Characteristics

A key characteristic of a selective mineralocorticoid receptor antagonist is its ability to bind with high affinity to the MR while showing minimal interaction with other steroid receptors, such as the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). Research indicates that this compound displays a high degree of selectivity for the MR.

Studies have demonstrated that this compound has practically no affinity for the rat glucocorticoid receptor. bioscientifica.com This low affinity for the GR is a critical feature, as it minimizes the potential for off-target effects related to glucocorticoid signaling pathways. nih.gov In contrast, this compound was found to have a higher affinity for the progesterone receptor than its analog, spironolactone. bioscientifica.comeshonline.org The selectivity of MR antagonists is crucial, as non-selective agents can lead to side effects from interacting with other hormone receptors. researchgate.net

The relative binding affinity of this compound highlights its specific nature as an MR antagonist, distinguishing it from broader-acting steroid receptor ligands. While its predecessor, spironolactone, also has a low affinity for the GR, its interactions with androgen and progesterone receptors are more pronounced. nih.govresearchgate.net

| Compound | Glucocorticoid Receptor (GR) Affinity | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity | Reference |

|---|---|---|---|---|

| This compound | Practically none | Higher than Spironolactone | Practically none | bioscientifica.comeshonline.org |

| Spironolactone | Very low | Affinity present | Affinity present (antiandrogenic) | nih.govresearchgate.net |

Cellular Signaling Pathways Modulated by this compound

As an MR antagonist, this compound's primary role is to block the signaling cascades initiated by the binding of aldosterone (B195564) to the mineralocorticoid receptor. The MR, a member of the nuclear receptor family, functions as a ligand-dependent transcription factor that regulates the expression of specific genes. wjgnet.comwikipedia.org By preventing aldosterone binding, this compound inhibits the translocation of the MR to the nucleus and its subsequent effects on gene transcription. wjgnet.com

The downstream signaling pathways affected by MR activation are implicated in processes like inflammation and fibrosis. wjgnet.comresearchgate.net Consequently, by blocking the MR, this compound can modulate these pathways. Research on the closely related compound spironolactone shows that MR antagonism can inhibit the phosphorylation of protein kinase B (Akt) and p38 mitogen-activated protein kinase (p38MAPK), which are key signaling molecules involved in cellular processes like growth, proliferation, and apoptosis.

Downstream Effects of MR Antagonism in Cellular Models

In vitro studies using cellular models have elucidated some of the downstream consequences of mineralocorticoid receptor antagonism. These models demonstrate that blocking the MR can have significant effects on cell behavior, particularly in cell types involved in cardiovascular and renal physiology.

One key finding is the effect of MR antagonists on fibroblasts. In cultures of neonatal rat cardiomyocytes and fibroblasts, spironolactone was shown to reduce fibroblast proliferation. mdpi.com This is significant because fibroblast proliferation is a critical step in the development of tissue fibrosis. The study also noted that spironolactone could abolish aldosterone-stimulated fibroblast proliferation, highlighting its direct antagonistic effect. mdpi.com

In rat renal tubular epithelial cells, spironolactone has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and other inflammatory mediators that are typically increased by high glucose levels, suggesting a protective role in the context of diabetic kidney disease. mdpi.com

Influence on Gene Transcription and Protein Expression

The principal mechanism of this compound is genomic, involving the regulation of gene transcription. alchetron.com When aldosterone binds to the mineralocorticoid receptor, the activated receptor-ligand complex moves to the cell nucleus. wjgnet.comnih.gov In the nucleus, it binds to specific DNA sequences known as hormone response elements (HREs), which initiates the transcription of target genes into messenger RNA (mRNA). wjgnet.com This mRNA is then translated into proteins that carry out the physiological effects of aldosterone. youtube.com

By competitively binding to the MR, this compound prevents this entire cascade. It blocks the receptor's ability to act as a transcription factor, thereby inhibiting or downregulating the expression of aldosterone-responsive genes. wjgnet.com

Studies in human coronary artery vascular smooth muscle cells have shown that aldosterone activates the expression of a variety of genes involved in key pathological processes. MR antagonists like spironolactone effectively block this aldosterone-dependent gene expression.

| Process | Effect of Aldosterone (via MR activation) | Effect of MR Antagonism (e.g., this compound) | Reference |

|---|---|---|---|

| Vascular Fibrosis | Upregulates expression of pro-fibrotic genes (e.g., PAI-1, TGF-β1) | Inhibits expression of pro-fibrotic genes | nih.gov |

| Inflammation | Upregulates expression of inflammatory mediators | Reduces expression of inflammatory mediators | researchgate.netmdpi.com |

| Ion Transport | Upregulates expression of channels like ENaC | Downregulates expression and/or activity of ion channels | mdpi.com |

| Integrin Expression | Reverses Spironolactone-induced increase | Increases integrin beta3 gene expression (in kidney and heart cells) | nih.gov |

Non-Genomic Actions of this compound (if applicable from research)

In addition to the classical genomic pathway that involves gene transcription, some steroid hormones can exert rapid, non-genomic effects. These actions are typically initiated at the cell membrane and involve the rapid activation of intracellular second messenger systems, and they occur too quickly to be explained by changes in gene expression. nih.gov

For mineralocorticoid receptor ligands, non-genomic actions have been described. For instance, aldosterone has been shown to trigger rapid responses in various cell types. nih.gov Research on MR antagonists like spironolactone and eplerenone (B1671536) has revealed that they too can display rapid, non-genomic effects in cellular models. In cultured cardiomyocytes, both compounds were found to increase intracellular calcium (Ca2+) levels and affect signaling molecules like extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Spironolactone, specifically, was also shown to increase cyclic AMP (cAMP) levels. nih.gov These findings suggest that the cellular actions of these drugs may not be limited solely to blocking the genomic effects of aldosterone. nih.gov

However, specific research detailing the non-genomic actions of this compound itself is limited. While the effects observed with its structural analog spironolactone provide a potential framework, further investigation is required to determine if this compound exhibits similar rapid, non-genomic signaling activities.

Structure Activity Relationship Sar Studies of Spirorenone and Its Analogues

Impact of Structural Features on Selectivity for Steroid Receptors

A key challenge in developing MR antagonists has been their cross-reactivity with other steroid hormone receptors, particularly the androgen receptor (AR) and progesterone (B1679170) receptor (PR) eshonline.orgnih.govnih.gov. Spironolactone's interaction with these receptors leads to undesirable side effects such as gynecomastia and menstrual irregularities eshonline.orgnih.govnih.gov. Eplerenone (B1671536), a second-generation steroidal MRA, was developed with a 9α,11α-epoxy group, which significantly reduces its affinity for AR and PR, thus improving selectivity eshonline.orgtandfonline.comwikipedia.orgahajournals.org. Spirorenone demonstrated practically no affinity for the rat androgen receptor but showed higher affinity for the progesterone receptor from estrogen-primed rabbit uterus than spironolactone (B1682167) eshonline.orgresearchgate.net. This differential receptor binding profile highlights how subtle structural changes can alter selectivity. Newer non-steroidal MRAs, like finerenone (B607456), are designed with distinct chemical scaffolds to achieve high selectivity for the MR, minimizing interactions with other steroid receptors and thereby reducing off-target effects nih.govtandfonline.comoup.comresearchgate.net.

Investigation of Specific Substituents and Conformational Requirements for Activity

The precise nature and placement of substituents on the steroid nucleus are critical for MRA activity and selectivity. The C-7 position is particularly important, as substituents here can sterically influence the interaction with the MR wikipedia.org. The 7α-thioacetyl group in spironolactone is a key feature for its antagonist activity nih.gov. Studies have indicated that modifications at the C-6 and C-7 positions can affect MR binding affinity; for example, insertion of a double bond or an α-cyclopropane ring at these positions reduced binding affinity, whereas a β-cyclopropane ring at C-6 and C-7 might enhance in vivo activity by potentially deterring metabolic activation nih.gov. The accommodation of the C-7 substituent within the MR ligand-binding domain (LBD) has been identified as a factor influencing the potency of spirolactones nih.gov. Furthermore, the conformational rigidity imparted by specific groups, such as the 9α,11α-epoxy bridge in eplerenone, can dictate receptor interaction and selectivity eshonline.orgwikipedia.orgnih.gov.

Rational Design Principles for this compound-Based MRA Development

The SAR data gathered from studies on spironolactone, this compound, and related compounds have informed the rational design of novel MRAs. Key principles include:

Retention of the C-17 γ-lactone: This structural element is indispensable for MR antagonist activity nih.govbeilstein-journals.org.

Strategic modification of the C-7 position: Substituents at C-7 are crucial for modulating affinity and selectivity, with their steric and electronic properties dictating interaction with the MR LBD wikipedia.orgnih.gov.

Introduction of selectivity-enhancing features: Structural elements like epoxy bridges (e.g., in eplerenone) or entirely new non-steroidal scaffolds (e.g., finerenone) are employed to achieve high MR selectivity and minimize off-target effects on AR and PR eshonline.orgnih.govtandfonline.comwikipedia.orgoup.comresearchgate.net.

Exploration of conformational constraints: Understanding how specific modifications influence the three-dimensional conformation of the molecule can optimize binding to the MR and improve selectivity nih.goveshonline.orgnih.gov.

Leveraging computational methods: Molecular modeling and crystallographic data of ligand-MR complexes provide atomic-level insights into binding interactions, guiding the design of new compounds with desired properties nih.govnih.govmdpi.comnih.gov.

These principles have guided the progression from early spirolactones with broader receptor interactions to more selective steroidal agents and, more recently, highly selective non-steroidal MRAs, aiming for improved therapeutic profiles.

Compound List:

Androgen receptor (AR)

Cortisol

Corticosterone

Dexamethasone

Di-(2-ethylhexyl)phthalate (DEHP)

Eplerenone

Esaxerenone

Finerenone

Glucocorticoid receptor (GR)

Hydrocortisone

Mespirenone

Mexrenone

Mineralocorticoid receptor (MR)

Progesterone

Progesterone receptor (PR)

Prorenone

this compound

Spironolactone

Testosterone

Preclinical Pharmacological Investigations of Spirorenone

In Vitro Cellular Assays for Pharmacological Characterization

In vitro assays are crucial for characterizing a compound's direct interaction with its biological targets and for understanding its mechanism of action at a cellular level. Spirorenone has been evaluated for its binding affinities and functional activity in cellular systems.

Receptor Binding Assays in Isolated Tissues or Cell Lines

Furthermore, this compound shows virtually no affinity for the androgen receptor (AR) eshonline.orgresearchgate.netwikipedia.orgiiab.me. This is a notable distinction from spironolactone (B1682167), which possesses affinity for the AR and can lead to hormonal side effects nih.goveshonline.orgresearchgate.netnih.govwikipedia.org. In contrast, this compound has demonstrated higher affinity for the progesterone (B1679170) receptor (PR) in estrogen-primed rabbit uterus compared to spironolactone, indicating potential species-specific differences in its interaction with steroid receptors nih.goveshonline.orgresearchgate.net.

Table 1: In Vitro Receptor Binding and Affinity Comparison

| Compound | Mineralocorticoid Receptor (MR) Affinity | Androgen Receptor (AR) Affinity | Progesterone Receptor (PR) Affinity (Rabbit Uterus) |

| This compound | High | Virtually no affinity | Higher than Spironolactone |

| Spironolactone | High | Present | Baseline |

Note: Specific quantitative binding affinity data (e.g., Ki or Kd values) for this compound on MR is not consistently provided across sources in a directly comparable format to spironolactone in the provided snippets. However, relative potencies and qualitative affinities are available nih.goveshonline.orgresearchgate.net.

Cellular Functional Assays Demonstrating Antagonistic Activity

While detailed reports on specific cellular functional assays directly measuring this compound's antagonistic activity (e.g., inhibition of MR-mediated gene transcription) are not extensively detailed in the provided search results, its classification as a potent antimineralocorticoid strongly implies effective functional antagonism of the MR pathway at the cellular level. Mineralocorticoid receptor antagonists function by blocking aldosterone (B195564) binding to the MR, thereby inhibiting downstream signaling cascades that regulate electrolyte transport wikipedia.orgnih.gov. Although direct quantitative data from functional cellular assays for this compound itself is limited in the retrieved literature, its established in vivo efficacy is indicative of potent functional antagonism.

In Vivo Pharmacological Studies in Animal Models

Evaluation of Antimineralocorticoid Activity in Rodent Models

Preclinical investigations in rodent models, notably rats, have confirmed this compound's potent antimineralocorticoid activity. Studies have demonstrated that this compound is significantly more potent than spironolactone in modulating key physiological parameters related to aldosterone action. Specifically, in rat models, this compound exhibited approximately 8.6 times greater potency than spironolactone in affecting the urinary sodium (Na+) to potassium (K+) ratio nih.govnih.goveshonline.org. This enhanced potency underscores its capacity to effectively antagonize the effects of aldosterone on renal electrolyte handling.

Comparative Studies with Spironolactone in Animal Systems

Comparative studies in animal systems have consistently highlighted this compound's superior antimineralocorticoid potency relative to spironolactone. Across various animal studies, this compound has been shown to possess 5 to 8 times the antimineralocorticoid activity of spironolactone wikipedia.orgiiab.me. More specific comparisons in rats have indicated an 8.6-fold higher antialdosterone potency for this compound based on in vivo measurements of the urinary Na+/K+ ratio nih.govnih.goveshonline.org.

While this compound's in vivo efficacy is pronounced, its affinity for rat renal cytoplasmatic MR preparations was found to be slightly lower than that of spironolactone (0.73 times) nih.goveshonline.org. This discrepancy suggests that factors such as absorption, distribution, metabolism, and excretion (ADME) profiles, or potentially the generation of active metabolites, may contribute to this compound's enhanced in vivo potency, beyond direct receptor binding affinity. Furthermore, this compound's virtually absent affinity for the rat androgen receptor, compared to the present affinity of spironolactone, indicates a potentially more selective pharmacological profile in preclinical animal models eshonline.orgresearchgate.netwikipedia.orgiiab.me.

Table 2: In Vivo Antimineralocorticoid Potency in Rodent Models

| Study Model | Parameter Measured | This compound Potency vs. Spironolactone | Reference(s) |

| Rats | Antialdosterone Activity | 8.6 times higher | nih.gov |

| Rats | Urinary Na+/K+ Ratio | 8.6 times higher | nih.goveshonline.org |

| General Animal Studies | Antimineralocorticoid Activity | 5-8 times higher | wikipedia.orgiiab.me |

Investigation of this compound's Effects on Physiological Parameters in Animal Models (e.g., electrolyte balance, without discussion of human clinical outcomes)

Preclinical investigations in animal models have focused on this compound's impact on physiological parameters, particularly electrolyte balance. The primary parameter assessed has been the urinary sodium (Na+) to potassium (K+) ratio, a direct indicator of mineralocorticoid receptor antagonism. In rat models, this compound demonstrated a marked effect on this ratio, showing an 8.6-fold higher potency compared to spironolactone nih.govnih.goveshonline.org. This effect is consistent with the known mechanism of mineralocorticoid receptor antagonists, which interfere with aldosterone's action in the kidney, leading to increased renal excretion of sodium and retention of potassium. These findings in animal models provide a clear indication of this compound's potent antimineralocorticoid activity by directly influencing renal electrolyte handling.

Compound List:

Aldosterone

Cortisol

Corticosterone

Cyproterone (B1669671) acetate (B1210297)

Deoxycorticosterone (DOCA)

Drospirenone (B1670955) (1,2-dihydro-spirorenone)

Ethinylestradiol

Fludrocortisone

Furosemide

Progesterone

Potassium canrenoate (B1263433)

RU 28318 (Oxprenoate)

Spironolactone

this compound

Testosterone

Testosterone propionate (B1217596)

Mechanistic Insights from Preclinical Disease Models (Non-Human)

Role of this compound in Experimental Models of Aldosterone-Related Pathologies (e.g., fibrosis, inflammation)

Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), plays a significant role in regulating sodium and potassium balance. However, beyond its classical effects on electrolyte homeostasis, aldosterone has emerged as a critical mediator of inflammation and fibrosis in various tissues, including the kidneys, heart, and vasculature. Elevated aldosterone levels, or the activation of its receptor, the mineralocorticoid receptor (MR), can drive pathogenic processes that contribute to organ damage and disease progression remedypublications.comresearchgate.net. This compound, a potent aldosterone antagonist and a derivative of spironolactone, operates by blocking the binding of aldosterone to the MR, thereby counteracting these detrimental effects researchgate.netalkhazanah.com. Preclinical investigations, primarily utilizing its predecessor spironolactone as a model mineralocorticoid receptor antagonist (MRA), have elucidated the mechanistic pathways through which aldosterone promotes inflammation and fibrosis, and how MRAs like this compound can intervene.

Aldosterone's Contribution to Inflammation and Fibrosis:

Aldosterone has been shown to directly promote pro-inflammatory and pro-fibrotic pathways. In preclinical models, aldosterone stimulation can lead to increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and chemokines like CCL7 and CCL8 remedypublications.commdpi.com. This inflammatory cascade can involve the activation of immune cells, including macrophages, contributing to tissue damage and the initiation of fibrotic processes remedypublications.comcore.ac.uk. Furthermore, aldosterone upregulates key fibrotic mediators, such as connective tissue growth factor (CTGF) and transforming growth factor-beta 1 (TGF-β1), which stimulate the proliferation of fibroblasts and the excessive deposition of extracellular matrix proteins. This leads to structural changes like glomerulosclerosis and interstitial fibrosis in the kidneys, and fibrosis in other organs remedypublications.comcore.ac.uknih.gov.

Mechanistic Insights from Preclinical Models:

Preclinical studies have provided substantial evidence for the anti-inflammatory and anti-fibrotic actions of mineralocorticoid receptor antagonists, including spironolactone, which mechanistically inform the potential role of this compound.

Anti-inflammatory Effects: In experimental models, spironolactone has demonstrated a capacity to mitigate aldosterone-induced inflammation. For instance, in canine models of heart failure, spironolactone administration prevented the overexpression of inflammatory cytokines IL-6 and TNF-α mdpi.com. Similarly, in mouse models, spironolactone was observed to decrease the mRNA expression of pro-inflammatory cytokines CCL7, CCL8, and IL-1β mdpi.com. Studies have also indicated that spironolactone can exert anti-inflammatory effects independent of its direct aldosterone-blocking action in certain cellular contexts mdpi.com. In a rat model of chronic kidney disease induced by L-NAME, spironolactone treatment attenuated renal inflammation, characterized by a reduction in interstitial macrophage infiltration core.ac.uk. Furthermore, in a metabolic syndrome model, spironolactone reduced the levels of pro-atherogenic cytokines such as MIP-3α and TNF-α, highlighting its role in modulating vascular inflammation juniperpublishers.com. Research involving human mononuclear leukocytes has shown that spironolactone can block aldosterone-mediated inflammation by reducing markers of oxidative stress giornaleitalianodinefrologia.it. These findings collectively suggest that potent MRAs like this compound can effectively dampen inflammatory responses driven by aldosterone.

Anti-fibrotic Effects: The anti-fibrotic properties of MRAs have also been well-documented in preclinical settings. In rat models of kidney disease, spironolactone has been shown to prevent glomerulosclerosis and interstitial fibrosis core.ac.uk. In a mouse model of unilateral ureteral obstruction (UUO), a condition that leads to renal fibrosis, spironolactone administration significantly reduced renal fibrosis and the deposition of type I collagen nih.gov. In a rat model designed to induce peritoneal inflammation and fibrosis, spironolactone treatment led to a decrease in peritoneal fibrosis and a reduction in fibrotic markers such as TGF-β1 and fibronectin nih.gov. The blockade of aldosterone signaling by MRAs has been implicated in reducing the expression of pro-fibrotic matrix proteins like CTGF, a key mediator of fibrosis remedypublications.com. Given that this compound is a potent aldosterone antagonist, it is mechanistically positioned to exert similar anti-fibrotic effects by inhibiting the fibrotic pathways activated by aldosterone.

The following table summarizes key findings from preclinical studies involving mineralocorticoid receptor antagonists (primarily spironolactone, as representative of the class) in experimental models of aldosterone-related inflammation and fibrosis:

| Pathological Process | Experimental Model/Context | Modulated Biomarker/Process | Effect of MRA (Spironolactone) | Reference(s) |

| Inflammation | Canine heart failure model | IL-6, TNF-α (cytokine gene overexpression) | Prevention/Reduction | mdpi.com |

| Mouse model (unspecified) | CCL7, CCL8, IL-1β (pro-inflammatory cytokine mRNA) | Decrease | mdpi.com | |

| Rat model of CKD (L-NAME induced) | Renal inflammation, interstitial macrophage infiltration | Attenuation | core.ac.uk | |

| Rat metabolic syndrome model | MIP-3α, TNF-α (pro-atherogenic cytokines) | Reduction | juniperpublishers.com | |

| Human mononuclear leukocytes (MNL) | PAI-1, p22phox (markers of oxidative stress/inflammation) | Blockade/Reduction | giornaleitalianodinefrologia.it | |

| Fibrosis | Rat model of CKD (L-NAME induced) | Glomerulosclerosis, interstitial fibrosis | Prevention/Attenuation | core.ac.uk |

| Mouse model of unilateral ureteral obstruction (UUO) | Renal fibrosis, Type I collagen deposition | Significant reduction | nih.gov | |

| Rat model of peritoneal inflammation and fibrosis | Peritoneal fibrosis, TGF-β1, Fibronectin | Decrease/Reduction | nih.gov | |

| General aldosterone-related pathologies | CTGF (pro-fibrotic matrix protein) | Reduction | remedypublications.com |

These preclinical findings underscore the significant role of aldosterone in driving inflammation and fibrosis, and highlight the therapeutic potential of potent aldosterone antagonists like this compound in counteracting these pathological processes.

Future Directions and Research Gaps in Spirorenone Studies

Exploration of Novel Synthetic Routes to Spirorenone and its Unexplored Analogues

The synthesis of spironolactone (B1682167) and its derivatives, including this compound, has evolved since its initial development. nih.govresearchgate.net Early industrial syntheses laid the groundwork, but modern organic chemistry offers opportunities for more efficient, stereoselective, and environmentally benign synthetic strategies. researchgate.net

Future research should focus on:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry of the core steroid structure and the spiro-γ-lactone ring. This would allow for the synthesis of enantiomerically pure analogues that may exhibit different pharmacological profiles.

Combinatorial Synthesis and Library Development: Utilizing combinatorial chemistry techniques to generate libraries of novel this compound analogues. By systematically modifying different positions on the steroid backbone (e.g., the 6,7- and 15,16-positions mentioned in historical syntheses), researchers can rapidly produce diverse compounds for high-throughput screening. eshonline.org This approach could lead to the identification of analogues with enhanced selectivity or novel biological activities.

Late-Stage Functionalization: Exploring late-stage C-H activation and functionalization techniques to directly modify the this compound scaffold. This would provide efficient access to previously inaccessible derivatives without the need for de novo synthesis, accelerating the exploration of structure-activity relationships.

Advanced Computational Studies for Receptor-Ligand Interactions of this compound

Computational modeling has become an indispensable tool for understanding drug-receptor interactions at the molecular level. eshonline.orgnih.gov While docking studies have been performed for spironolactone and other MR antagonists, a dedicated and advanced computational analysis of this compound is a clear research gap. nih.govbiorxiv.org

Key future directions include:

Comparative Molecular Dynamics (MD) Simulations: Performing long-timescale MD simulations of this compound bound to the ligand-binding domain (LBD) of the MR. nih.gov These simulations can reveal the dynamic stability of the interaction, the role of key amino acid residues, and how this compound induces a transcriptionally inactive receptor conformation. Comparing these dynamics to simulations with aldosterone (B195564) (agonist) and other antagonists like eplerenone (B1671536) and the nonsteroidal finerenone (B607456) could elucidate the molecular basis of its potent antagonism. nih.gov

Binding Free Energy Calculations: Employing methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energies of this compound with the MR, as well as with off-target receptors like the androgen (AR), progesterone (B1679170) (PR), and glucocorticoid (GR) receptors. nih.gov This would provide a quantitative prediction of its binding affinity and selectivity, guiding the design of more specific analogues.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies: Using hybrid QM/MM methods to investigate the electronic details of the interaction within the binding pocket, such as hydrogen bonding and van der Waals forces, with high accuracy. nih.gov This can help explain the high potency of this compound.

In Silico Mutagenesis: Modeling the effects of mutations in the MR LBD, such as the hypertension-associated S810L mutation, on the binding and antagonist activity of this compound. nih.gov This could predict its efficacy in specific genetically-defined disease states.

A summary of key amino acid residues within the MR ligand-binding pocket that are crucial for antagonist binding and would be central to computational studies is presented below.

| Residue | Helix/Loop | Potential Role in Ligand Interaction |

| Arg817 | Helix 5 | Hydrogen bonding with the ligand. |

| Gln776 | Helix 3 | Forms part of the binding cavity, interacts with ligand. |

| Asn770 | Helix 3 | Key residue for hydrogen bonding with steroidal ligands. |

| Cys942 | Helix 11 | Hydrophobic interactions with the ligand. |

| Met854 | Helix 7 | Contributes to the hydrophobic pocket. |

| Thr818 | Helix 5 | Potential for polar contacts. |

This table is based on data from computational studies of the mineralocorticoid receptor with various ligands. nih.gov

Investigation of this compound's Off-Target Molecular Interactions (beyond classical steroid receptors)

The clinical profile of spironolactone is defined not only by its MR antagonism but also by its interactions with other steroid receptors, which are considered "off-target" effects. nih.govwikipedia.org Spironolactone is known to bind to AR and PR, leading to antiandrogenic and progestogenic effects. drugbank.comwikipedia.org Furthermore, evidence suggests that spironolactone can elicit rapid, non-genomic responses that are independent of classical nuclear receptor signaling. nih.govresearchgate.net These actions may involve membrane-associated receptors or modulation of intracellular signaling cascades. nih.gov An early study even identified specific binding sites for spironolactone in rat kidney homogenates that appear distinct from classical MRs. nih.gov

Given its structural similarity, it is imperative to investigate the off-target profile of this compound. Unanswered questions include:

Does this compound bind with significant affinity to membrane-bound steroid receptors or ion channels?

Can this compound modulate intracellular second messengers like cAMP, cGMP, or Ca2+, as has been shown for spironolactone in cardiomyocytes? nih.govresearchgate.net

Future research should employ techniques like affinity chromatography, proteomic screening, and cell-based signaling assays to systematically map the off-target interactome of this compound.

Development of New Preclinical Models to Elucidate Specific Actions of this compound

Traditional preclinical research has relied heavily on rodent models. While valuable, these models may not fully recapitulate human physiology and disease. The development of advanced preclinical models offers a significant opportunity to dissect the specific actions of this compound in a more physiologically relevant context.

Future studies should leverage:

Human iPSC-Derived Models: Using induced pluripotent stem cells (iPSCs) to generate human cardiomyocytes, renal tubular cells, or vascular endothelial cells. These models would allow for the investigation of this compound's effects on human cells, avoiding species-specific differences.

Organoids and Spheroids: Employing 3D organoid cultures (e.g., kidney or cardiac organoids) that better mimic the complex architecture and cell-cell interactions of native tissues. These models are superior to 2D cell cultures for studying tissue-level effects like fibrosis or cellular remodeling.

Organs-on-a-Chip: Utilizing microfluidic "organ-on-a-chip" devices that can model the function of specific organ units, such as the kidney nephron. These systems allow for the study of drug transport and effect under physiologically relevant flow conditions.

Genetically Engineered Mouse Models (GEMMs): Creating mouse models with specific genetic alterations, such as the MR S810L mutation, to study how this compound functions in the context of a specific disease-causing mutation. nih.gov

Potential for Repurposing this compound's Core Structure in Other Therapeutic Areas

Preclinical research has revealed that spironolactone possesses significant anti-inflammatory and anti-fibrotic properties, often independent of its diuretic or blood pressure-lowering effects. nih.govox.ac.uknih.gov In vitro studies have shown that spironolactone can suppress the production of key pro-inflammatory cytokines like TNF-α and IFN-γ from human leukocytes. nih.govox.ac.uknih.gov In animal models, it has been shown to prevent myocardial fibrosis and reduce inflammatory responses in the lungs. nih.govresearchgate.net

These findings strongly suggest that the spirolactone scaffold has therapeutic potential beyond MR antagonism. This compound, being a potent spirolactone, is a prime candidate for investigation in these areas. Future preclinical research should explore:

Anti-inflammatory Activity: Testing this compound in in vitro models of inflammation using immune cells (e.g., macrophages, lymphocytes) and in animal models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Anti-fibrotic Efficacy: Evaluating the ability of this compound to inhibit fibroblast activation, extracellular matrix deposition, and the expression of pro-fibrotic markers (e.g., TGF-β) in cell culture and in animal models of cardiac, renal, and pulmonary fibrosis. nih.govfrontiersin.orgmdpi.com The demonstrated ability of spironolactone to reduce urinary TGF-β1, a marker of fibrosis, provides a strong rationale for these studies. nih.gov

Addressing Unresolved Questions Regarding this compound's Unique Pharmacological Profile in Research Contexts

Despite its discovery decades ago, several fundamental questions about this compound's pharmacology remain unanswered, representing significant research gaps. eshonline.org A cohesive research program is needed to fully understand its unique profile compared to other spirolactones.

Key unresolved questions for future research include:

Potency and Selectivity: What is the precise molecular mechanism behind this compound's significantly higher antimineralocorticoid potency compared to spironolactone? eshonline.org While it was reported to have less affinity for the androgen receptor, a comprehensive, side-by-side binding profile against all classical steroid receptors (MR, GR, AR, PR, ER) is needed to fully define its selectivity.

Metabolic Profile: What are the major metabolites of this compound in different preclinical species, and are they active? Spironolactone's activity is partly due to its active metabolites, canrenone (B1668266) and 7α-thiomethylspironolactone. wikipedia.org A similar in-depth metabolic study of this compound is lacking.

Structure-Activity Relationship (SAR): The dimethylenation at the 15,16β- and 6β,7β-positions is a unique structural feature. A systematic SAR study is needed to determine how these and other structural modifications influence potency, selectivity, and potential for off-target effects.

Addressing these questions will not only provide a more complete understanding of this compound but could also guide the development of a new generation of highly potent and selective steroidal MR antagonists.

Q & A

What structural features of Spirorenone contribute to its aldosterone antagonist activity and metabolic stability?

Answer: this compound’s pharmacological activity is attributed to its unique bicyclic scaffold. The saturated A-ring, bicyclo[4.1.0]heptane in the B-ring, and bicyclo[3.1.0]hexane in the D-ring collectively enhance receptor binding and inhibit metabolic inactivation. The cyclopropane moiety in the D-ring is critical for reducing oxidative degradation, as shown in comparative studies with spironolactone . Methodologically, molecular docking simulations and metabolic stability assays (e.g., liver microsome studies) are recommended to validate these structural contributions.

How does this compound’s metabolism lead to active metabolites like drospirenone, and what are the implications for experimental design?

Answer: this compound undergoes hepatic conversion to drospirenone, which exhibits progesterone, anti-androgen, and anti-mineralocorticoid activities . To study this metabolism, researchers should employ HPLC with this compound as an internal standard (as validated in human plasma studies) to track metabolite formation . Longitudinal pharmacokinetic sampling in animal models (e.g., rodents or primates) is essential to capture time-dependent metabolite profiles. Additionally, enzyme inhibition/induction assays (CYP450 isoforms) can identify metabolic pathways.

What methodological considerations are critical when designing in vitro experiments to study this compound’s stability under acidic conditions?

Answer: Acid-catalyzed isomerization studies require precise control of dissolution variables. For example:

- Micronization : Prior art suggests micronized this compound improves dissolution rates, mimicking physiological conditions .

- Dissolution Media : Use 0.1 N HCl (simulating gastric fluid) and monitor timepoints immediately post-dissolution, as isomerization begins upon contact with acidic media .

- Analytical Validation : Employ repetitive HPLC injections to quantify degradation products (e.g., 1,2-dihydro-spirorenone) and validate stability thresholds .

How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Answer: Discrepancies often arise from differences in dissolution behavior (e.g., micronized vs. non-micronized forms) and interspecies metabolic variability. To address this:

- Conduct bio-relevant dissolution testing (e.g., USP Apparatus II with biorelevant media) to bridge in vitro-in vivo correlations (IVIVC) .

- Compare plasma concentration-time curves in preclinical models (e.g., dogs) with human volunteer data, adjusting for species-specific CYP450 activity .

- Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption disparities .

What strategies are effective in elucidating this compound’s dual pharmacological effects (e.g., anti-mineralocorticoid vs. anti-androgen) in preclinical models?

Answer:

- Receptor Binding Assays : Quantify affinity for mineralocorticoid (MR) and androgen receptors (AR) using radioligand displacement assays. This compound’s MR antagonism is 5× stronger than spironolactone, while drospirenone shows AR antagonism .

- In Vivo Models : Use adrenalectomized rodents to isolate MR effects or androgen-sensitive tissues (e.g., prostate) to assess anti-androgen activity.

- Metabolite Profiling : Correlate drospirenone plasma levels with observed anti-androgen effects in dose-response studies .

What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

Answer:

- HPLC with UV/FLD Detection : Utilize this compound as an internal standard for canrenone quantification, ensuring a retention time resolution of ≥2.0 .

- LC-MS/MS : For enhanced sensitivity in low-concentration samples (e.g., cerebrospinal fluid), optimize transitions for this compound (m/z 457→337) and drospirenone (m/z 459→339).

- Validation Parameters : Include recovery rates (≥85%), matrix effects (<15%), and inter-day precision (CV ≤10%) per FDA guidelines.

How can researchers optimize experimental protocols to account for this compound’s isomerization under physiological conditions?

Answer:

- pH Stabilization : Buffer experimental media to pH 7.4 (systemic circulation) or 1.2 (gastric conditions) to mimic physiological environments .

- Temperature Control : Maintain 37°C in dissolution studies to reflect body temperature.

- Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation during long-term stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.